molecular formula C19H22N2O5 B050089 Methyldopa-phenylalanine CAS No. 119933-71-0

Methyldopa-phenylalanine

Cat. No. B050089
CAS RN: 119933-71-0
M. Wt: 358.4 g/mol
InChI Key: BOIYMVUPSRYBCA-LIRRHRJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyldopa-phenylalanine is a synthetic amino acid derivative that has been extensively studied for its potential use in scientific research. It is a combination of methyldopa, a medication used to treat high blood pressure, and phenylalanine, an essential amino acid. This compound is synthesized through a complex chemical process and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

Methyldopa-phenylalanine works by increasing the levels of dopamine in the brain. It does this by being converted into L-DOPA, a precursor to dopamine. L-DOPA is then converted into dopamine by the enzyme aromatic L-amino acid decarboxylase. Once dopamine is released into the synapse, it binds to dopamine receptors on the postsynaptic neuron, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects that are mediated by its ability to increase dopamine levels in the brain. These effects include increased motivation, improved cognitive function, and enhanced learning and memory. This compound has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyldopa-phenylalanine in lab experiments is its ability to mimic the effects of dopamine in the brain. This makes it a valuable tool for studying the neurological mechanisms of reward and motivation. However, there are also limitations to its use. This compound has a short half-life, which means that its effects are relatively short-lived. It also has a narrow therapeutic range, which means that it can be difficult to achieve the desired effects without causing side effects.

Future Directions

There are several future directions for the use of methyldopa-phenylalanine in scientific research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease. This compound has been shown to have neuroprotective effects, and it may be possible to develop it into a viable treatment for these conditions. Another area of interest is its potential use in the study of addiction and substance abuse. This compound has been shown to have a range of effects on the brain's reward system, and it may be possible to use it to develop new treatments for addiction.

Synthesis Methods

The synthesis of methyldopa-phenylalanine involves the reaction of methyldopa with phenylalanine in the presence of a catalyst. The reaction results in the formation of a diastereomeric mixture of this compound, which can be separated using chromatography. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

Methyldopa-phenylalanine has been used extensively in scientific research due to its ability to mimic the effects of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in reward, motivation, and movement. This compound has been shown to increase dopamine levels in the brain, making it a valuable tool for studying the neurological mechanisms of reward and motivation.

properties

CAS RN

119933-71-0

Molecular Formula

C19H22N2O5

Molecular Weight

358.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C19H22N2O5/c1-19(20,11-13-7-8-15(22)16(23)10-13)18(26)21-14(17(24)25)9-12-5-3-2-4-6-12/h2-8,10,14,22-23H,9,11,20H2,1H3,(H,21,26)(H,24,25)/t14-,19-/m0/s1

InChI Key

BOIYMVUPSRYBCA-LIRRHRJNSA-N

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N

SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N

synonyms

alpha-methyldopa-Phe
methyldopa-phenylalanine

Origin of Product

United States

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